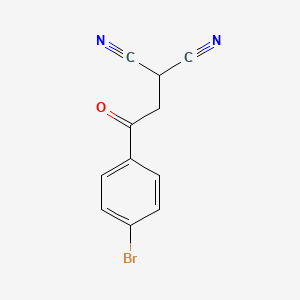
4-(三氟甲基)-1H-吡唑-3-胺
描述
4-(trifluoromethyl)-1H-pyrazol-3-amine, also known as TFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyrazole derivative with a trifluoromethyl group attached to the pyrazole ring. TFP has been shown to have a wide range of biological activities, making it a valuable tool for studying various biochemical and physiological processes.
作用机制
Target of Action
Compounds with similar structures, such as 4-(trifluoromethyl)phenol, are known to interact with various biological targets
Mode of Action
It’s worth noting that structurally similar compounds, such as 3-trifluoromethyl-4-nitrophenol (tfm), have been hypothesized to impair mitochondrial oxidative phosphorylation or interfere with gill ion uptake .
Biochemical Pathways
These studies suggest that the biotransformation reactions include hydroxylation/defluorination, demethylation, decarboxylation, and piperzine ring cleavage .
Pharmacokinetics
Similar compounds, such as flutamide, are known to undergo extensive first-pass metabolism, resulting in major metabolites like 2-hydroxyflutamide and the hydrolysis product 3-trifluoromethyl-4-nitroaniline .
Result of Action
For instance, trifluralin, a dinitroaniline herbicide, inhibits the germination of spores and the development of infection structures .
Action Environment
It’s known that certain herbicides, such as trifluralin, act better when soil humidity is between high and elevated .
实验室实验的优点和局限性
One of the main advantages of using 4-(trifluoromethyl)-1H-Pyrazol-3-amine in lab experiments is its potency as a kinase inhibitor. 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been shown to be effective at inhibiting several kinases at low concentrations, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using 4-(trifluoromethyl)-1H-Pyrazol-3-amine is its potential for off-target effects. 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been shown to inhibit several other enzymes besides kinases, which could lead to unintended effects on cellular processes.
未来方向
There are several potential future directions for research involving 4-(trifluoromethyl)-1H-Pyrazol-3-amine. One area of interest is the development of more selective kinase inhibitors based on the structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine. By modifying the structure of 4-(trifluoromethyl)-1H-Pyrazol-3-amine, it may be possible to develop inhibitors that target specific kinases with greater selectivity and potency. Another area of interest is the use of 4-(trifluoromethyl)-1H-Pyrazol-3-amine as a tool for studying the role of protein kinases in disease. By using 4-(trifluoromethyl)-1H-Pyrazol-3-amine to inhibit specific kinases in disease models, researchers may be able to identify new targets for therapeutic intervention. Finally, the development of new synthesis methods for 4-(trifluoromethyl)-1H-Pyrazol-3-amine could lead to more efficient and cost-effective production of this valuable compound.
科学研究应用
有机合成
4-(三氟甲基)-1H-吡唑-3-胺: 是一种有价值的有机合成中间体。它的三氟甲基可以显著改变分子的物理和化学性质,使其成为合成更复杂化学结构的关键组分。 该化合物可用于将氟原子引入目标分子中,这在药物和农药的开发中尤为有用,因为氟可以提高代谢稳定性和生物利用度 .
制药
在制药行业,4-(三氟甲基)-1H-吡唑-3-胺被用于其增强药物药代动力学特性的潜力。三氟甲基的存在可以增加化合物的亲脂性,这可以导致更好的膜通透性,并可能产生更有效的药物。 它也被用于酶抑制剂的设计,因为三氟甲基可以与酶的活性位点相互作用,从而提高效力选择性 .
农药
该化合物在农药中的作用非常重要,因为它能够抵抗环境中的降解。这种稳定性意味着含有4-(三氟甲基)-1H-吡唑-3-胺的农药在更长时间内能更有效,从而减少了用于作物保护的施用频率。 它经常用于除草剂和杀虫剂的合成 .
染料工业
在染料工业中,4-(三氟甲基)-1H-吡唑-3-胺作为合成复杂染料的构建块。将三氟甲基引入染料分子中会导致吸收光谱的变化,从而改变染料的颜色特性。 这可以用来创造具有特定颜色特性和改进的牢固性的染料 .
药物效力提高
研究表明,带有-CF3基团的分子,例如4-(三氟甲基)-1H-吡唑-3-胺,连接到杂环脂肪环中的叔立体异构中心,可以表现出改善的药物效力。 这是通过降低环状氨基甲酸酯的pKa来实现的,这增强了与蛋白质的关键氢键相互作用,例如那些参与逆转录酶抑制的蛋白质 .
催化
4-(三氟甲基)-1H-吡唑-3-胺: 可以作为催化过程中的配体。三氟甲基可以影响催化剂的电子性质,导致各种化学反应的反应性和选择性提高。 这在开发用于有机转化的新的催化方法中尤其有用 .
材料科学
在材料科学中,将4-(三氟甲基)-1H-吡唑-3-胺掺入聚合物和其他材料中可以赋予其理想的特性,例如提高的热稳定性、耐化学性以及独特的光学特性。 这使其成为开发用于各种应用的先进材料(包括电子产品和涂料)的有价值的组分 .
氟化试剂
该化合物在新型氟化试剂的开发中也值得注意。 从4-(三氟甲基)-1H-吡唑-3-胺衍生的三氟甲基化试剂可用于碳中心亲核试剂的亲电三氟甲基化,这是合成氟化有机化合物中的关键反应 .
生化分析
Biochemical Properties
4-(trifluoromethyl)-1H-Pyrazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase . These interactions can lead to the modulation of reactive oxygen species (ROS) levels within cells, thereby influencing cellular redox states. Additionally, 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been found to bind to specific proteins involved in cell signaling pathways, potentially altering their activity and downstream effects .
Cellular Effects
The effects of 4-(trifluoromethyl)-1H-Pyrazol-3-amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, 4-(trifluoromethyl)-1H-Pyrazol-3-amine exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, thereby modulating biochemical pathways. Additionally, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can influence gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
The temporal effects of 4-(trifluoromethyl)-1H-Pyrazol-3-amine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to 4-(trifluoromethyl)-1H-Pyrazol-3-amine has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-(trifluoromethyl)-1H-Pyrazol-3-amine vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can induce toxic effects, including oxidative stress, inflammation, and tissue damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-(trifluoromethyl)-1H-Pyrazol-3-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic transformations can influence the bioavailability and activity of 4-(trifluoromethyl)-1H-Pyrazol-3-amine within biological systems.
Transport and Distribution
The transport and distribution of 4-(trifluoromethyl)-1H-Pyrazol-3-amine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cellular membranes and distributed to various cellular compartments. Additionally, 4-(trifluoromethyl)-1H-Pyrazol-3-amine can accumulate in specific tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-(trifluoromethyl)-1H-Pyrazol-3-amine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as mitochondria and the endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct 4-(trifluoromethyl)-1H-Pyrazol-3-amine to its site of action. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
4-(trifluoromethyl)-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3/c5-4(6,7)2-1-9-10-3(2)8/h1H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVOILKOLGWPBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635007 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1056139-87-7 | |
| Record name | 4-(Trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



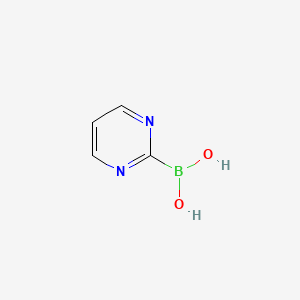
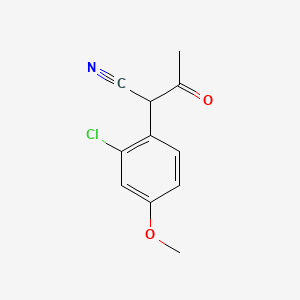
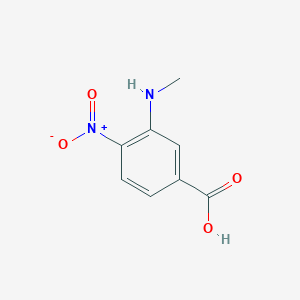
![3-[3-Amino-1-(4-chlorophenyl)butan-2-YL]benzonitrile](/img/structure/B1604079.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1604081.png)
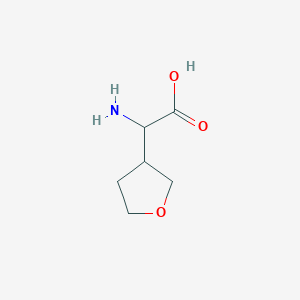
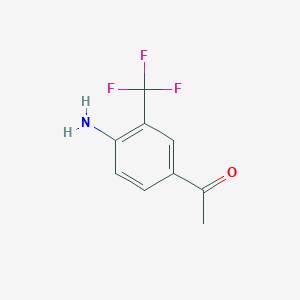
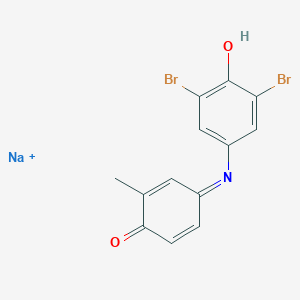
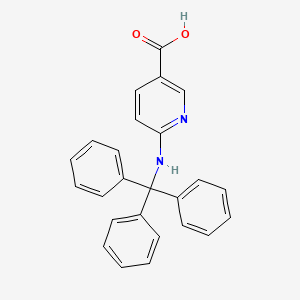

![5-[(Methylamino)methyl]-2-(tetrahydro-2H-pyran-4-yloxy)pyridine](/img/structure/B1604092.png)
![3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid](/img/structure/B1604093.png)
